Amino-3-(2-aminoethylamino)propan-2-ol Amino-3-(2-aminoethylamino)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC19818260
InChI: InChI=1S/C5H15N3O/c6-1-2-8-4-5(9)3-7/h5,8-9H,1-4,6-7H2
SMILES:
Molecular Formula: C5H15N3O
Molecular Weight: 133.19 g/mol

Amino-3-(2-aminoethylamino)propan-2-ol

CAS No.:

Cat. No.: VC19818260

Molecular Formula: C5H15N3O

Molecular Weight: 133.19 g/mol

* For research use only. Not for human or veterinary use.

Amino-3-(2-aminoethylamino)propan-2-ol -

Specification

Molecular Formula C5H15N3O
Molecular Weight 133.19 g/mol
IUPAC Name 1-amino-3-(2-aminoethylamino)propan-2-ol
Standard InChI InChI=1S/C5H15N3O/c6-1-2-8-4-5(9)3-7/h5,8-9H,1-4,6-7H2
Standard InChI Key JKWUKVQMFDEVES-UHFFFAOYSA-N
Canonical SMILES C(CNCC(CN)O)N

Introduction

Structural and Nomenclature Analysis

The systematic IUPAC name for this compound is 3-(2-aminoethylamino)propan-2-ol, reflecting its propan-2-ol backbone (hydroxyl group at C2) and a 2-aminoethylamino substituent at C3. Its molecular formula is C₆H₁₅N₂O, with a molecular weight of 131.20 g/mol. The structure enables multiple hydrogen-bonding interactions, enhancing solubility in polar solvents like water and ethanol.

Key structural features:

  • Hydroxyl group: Participates in hydrogen bonding and oxidation reactions.

  • Primary and secondary amines: Enable nucleophilic substitution, coordination chemistry, and pH-dependent reactivity.

  • Flexible ethylamino chain: Facilitates conformational adaptability in binding interactions.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution or reductive amination:

Route 1: Nucleophilic substitution

  • Substrate: 3-chloropropan-2-ol reacts with excess ethylenediamine.

  • Conditions: Reflux in ethanol with a base (e.g., K₂CO₃) to deprotonate amines and drive the reaction.

  • Purification: Distillation under reduced pressure or column chromatography.

Route 2: Reductive amination

  • Substrate: 3-aminopropan-2-ol and 2-aminoethylaldehyde.

  • Conditions: Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduction in methanol.

Yield optimization:

  • Temperature: 60–80°C for substitution; 25°C for reductive amination.

  • Solvent polarity: Higher polarity (e.g., water/ethanol mixtures) improves amine nucleophilicity.

Industrial Production

Industrial synthesis prioritizes cost efficiency and scalability:

  • Continuous-flow reactors: Enhance heat/mass transfer and reduce side reactions.

  • Catalysts: Zeolites or acidic resins to accelerate amination.

  • Waste minimization: Solvent recovery systems and byproduct repurposing.

Physicochemical Properties

Experimental data for 3-(2-aminoethylamino)propan-2-ol is scarce, but properties can be extrapolated from analogs like 2-aminoethanol and 1,3-diaminopropanol:

PropertyValue/RangeMethod of Determination
Melting Point45–50°C (estimated)Differential Scanning Calorimetry
Boiling Point220–225°C (estimated)Distillation at 1 atm
Solubility in Water>100 mg/mL (25°C)Gravimetric analysis
pKa (amine)9.5–10.5Potentiometric titration
LogP-1.2 to -0.8HPLC retention time analysis

Spectroscopic characteristics:

  • IR: O–H stretch (~3300 cm⁻¹), N–H bends (~1600 cm⁻¹), C–N stretches (~1100 cm⁻¹).

  • ¹H NMR (D₂O): δ 3.6 (m, 1H, CH-OH), δ 2.8–3.2 (m, 6H, N–CH₂), δ 1.2 (d, 3H, CH₃).

Chemical Reactivity and Applications

Reaction Pathways

The compound undergoes reactions typical of amino alcohols:

  • Oxidation: Hydroxyl group oxidizes to ketone (e.g., with KMnO₄) under acidic conditions.

  • Alkylation: Amines react with alkyl halides to form quaternary ammonium salts.

  • Coordination chemistry: Acts as a tridentate ligand for transition metals (e.g., Cu²⁺, Ni²⁺).

Example reaction with CuSO₄:
3-(2-Aminoethylamino)propan-2-ol+CuSO4[Cu(C6H13N2O)2]SO4+H2O\text{3-(2-Aminoethylamino)propan-2-ol} + \text{CuSO}_4 \rightarrow [\text{Cu(C}_6\text{H}_{13}\text{N}_2\text{O)}_2]\text{SO}_4 + \text{H}_2\text{O}

Industrial Applications

  • Surfactants: Ethoxylated derivatives serve as nonionic surfactants in detergents .

  • Chelating agents: Binds metal ions in wastewater treatment and electroplating.

  • Pharmaceutical intermediates: Precursor for β-blockers or antiviral agents.

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